molecular formula C23H12ClNO3S B15028355 3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B15028355
M. Wt: 417.9 g/mol
InChI Key: MIJWZBBMVDDRIH-UHFFFAOYSA-N
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Description

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a unique structure combining anthracene, benzothiophene, and carboxamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene.

    Chlorination: The anthracene derivative is then chlorinated to introduce the chlorine atom at the desired position.

    Coupling with Benzothiophene: The chlorinated anthracene derivative is coupled with benzothiophene-2-carboxylic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups in the anthracene moiety.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide
  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

3-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of anthracene, benzothiophene, and carboxamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H12ClNO3S

Molecular Weight

417.9 g/mol

IUPAC Name

3-chloro-N-(9,10-dioxoanthracen-1-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H12ClNO3S/c24-19-14-8-3-4-11-17(14)29-22(19)23(28)25-16-10-5-9-15-18(16)21(27)13-7-2-1-6-12(13)20(15)26/h1-11H,(H,25,28)

InChI Key

MIJWZBBMVDDRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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